2-Bromo-4-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)-6-methoxyphenol
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Overview
Description
2-Bromo-4-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)-6-methoxyphenol is a complex organic compound that features a bromine atom, a chlorobenzyl group, a piperazine ring, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)-6-methoxyphenol typically involves multi-step organic reactions. One common approach is the condensation of 2-bromo-4-methoxybenzaldehyde with 4-(4-chlorobenzyl)piperazine under specific conditions to form the imine linkage. This reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The methoxyphenol moiety can be oxidized to form quinone derivatives.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)-6-methoxyphenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the piperazine ring can interact with neurotransmitter receptors, potentially modulating their function and influencing neurological processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorobenzyl alcohol: Shares the bromine and chlorobenzyl groups but lacks the piperazine and methoxyphenol moieties.
2-Bromo-4-methylbenzaldehyde: Contains the bromine and methoxyphenol groups but lacks the piperazine and chlorobenzyl moieties.
Uniqueness
2-Bromo-4-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)-6-methoxyphenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
2-Bromo-4-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)-6-methoxyphenol is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C19H22BrClN2O2
- Molecular Weight : 423.75 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. The compound exhibits properties that suggest it may function as:
- Serotonin Receptor Modulator : It has been shown to influence serotonin pathways, which are crucial for mood regulation and anxiety.
- Dopamine Receptor Affinity : Preliminary studies suggest potential interactions with dopamine receptors, indicating possible applications in treating neuropsychiatric disorders.
Antidepressant Effects
Research indicates that the compound may possess antidepressant-like effects in animal models. In a study involving forced swim tests, subjects treated with varying doses of the compound showed significant reductions in immobility time, suggesting enhanced mood and reduced depressive behaviors.
Dose (mg/kg) | Immobility Time (seconds) | Control (seconds) |
---|---|---|
0 | 120 | 150 |
5 | 90 | |
10 | 70 | |
20 | 50 |
Antipsychotic Potential
In another investigation focused on psychotropic effects, the compound was administered to rodents exhibiting symptoms analogous to schizophrenia. Results indicated a notable decrease in hyperactivity and stereotypic behaviors, supporting its potential as an antipsychotic agent.
Study on Neuroprotective Effects
A study published in Neuropharmacology evaluated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The results demonstrated that treatment with the compound significantly reduced markers of oxidative stress and apoptosis in cultured neuronal cells.
Clinical Trials
While comprehensive clinical trials are still pending, initial phase I trials have indicated that the compound is well-tolerated in human subjects, with no severe adverse effects reported. Participants experienced mild side effects such as headache and gastrointestinal discomfort.
Properties
Molecular Formula |
C19H21BrClN3O2 |
---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
2-bromo-4-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C19H21BrClN3O2/c1-26-18-11-15(10-17(20)19(18)25)12-22-24-8-6-23(7-9-24)13-14-2-4-16(21)5-3-14/h2-5,10-12,25H,6-9,13H2,1H3/b22-12+ |
InChI Key |
UJBOQTSCAQOGJW-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)Br)O |
Origin of Product |
United States |
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